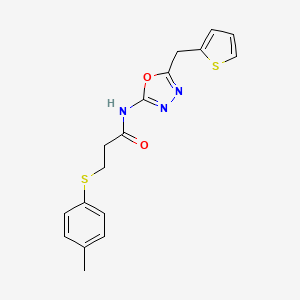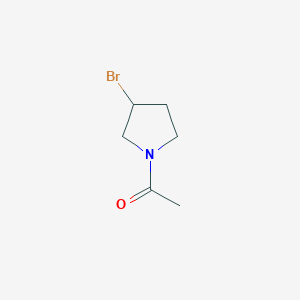
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound falls within the category of heterocyclic compounds, which are of significant interest due to their diverse biological activities. Although the specific compound's direct references are not readily available, research on related compounds provides valuable insights into its potential characteristics and applications.
Synthesis Analysis
Synthesis of similar heterocyclic compounds involves multi-step processes, starting from various phenyl/aryl/aralkyl/heterocyclic organic acids transformed into esters, hydrazides, and subsequently 5-substituted-1,3,4-oxadiazol-2-thiols. The target compounds are then synthesized by reacting these thiols with specific bromobutanamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectral analysis and X-ray diffraction studies. These methods confirm the structure and provide insights into the crystal packing, intermolecular interactions, and hydrogen bonding patterns within the crystal structure (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds with similar structural motifs have been synthesized and tested for various biological activities, including as inhibitors against specific enzymes like lipoxygenase. The synthesis involves stirring thiols with bromobutanamides, indicating that these compounds may participate in reactions typical for thiols and amides, including nucleophilic substitution and addition reactions (Aziz‐ur‐Rehman et al., 2016).
Physical Properties Analysis
While specific data on the compound's physical properties like melting point, solubility, and density are not directly available, related heterocyclic compounds' properties can be inferred through computational methods and experimental measurements, such as solvatochromic shift methods and density functional theory (DFT) calculations (Thippeswamy et al., 2021).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as diarylthioethers . These are organosulfur compounds containing a thioether group that is substituted by two aryl groups .
Biochemical Pathways
For instance, benzimidazole molecules, which share some structural similarities with this compound, are effective against various strains of microorganisms .
Result of Action
Compounds with similar structures have been found to have a wide range of biological activities .
properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-12-4-6-13(7-5-12)24-10-8-15(21)18-17-20-19-16(22-17)11-14-3-2-9-23-14/h2-7,9H,8,10-11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLVBYRNPCBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)





![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)

![5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine](/img/structure/B2485355.png)